molecular formula C17H11Cl2NO3 B13947432 N-1-Anthraquinonyl-2,3-dichloropropionamide CAS No. 63915-90-2

N-1-Anthraquinonyl-2,3-dichloropropionamide

Cat. No.: B13947432
CAS No.: 63915-90-2
M. Wt: 348.2 g/mol
InChI Key: NMNHTHKXGSVAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-Anthraquinonyl-2,3-dichloropropionamide is a specialized anthraquinone derivative intended for research use . This compound is part of the anthraquinone class of chemicals, a scaffold of significant practical importance due to its unique spectral properties and diverse biological activities, which has attracted considerable attention in synthetic chemistry and drug discovery . While specific biological data for this exact molecule is not available in the public domain, anthraquinone derivatives have been extensively studied and found to have applications in the development of industrial dyes and pigments . Furthermore, synthetic methodologies for functionalizing anthraquinones, such as forming C-N bonds, are fundamental for creating new compounds with targeted properties . One prominent area of research for anthraquinone derivatives is their potential as therapeutic agents. For instance, some anthraquinone-based compounds have been identified as inhibitors of the HIF-1α-p300 protein-protein interaction, a potential target in cancer research, while others have been developed as xanthine oxidase inhibitors for the treatment of hyperuricemia . Researchers value this structural motif for creating novel chemical entities. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63915-90-2

Molecular Formula

C17H11Cl2NO3

Molecular Weight

348.2 g/mol

IUPAC Name

2,3-dichloro-N-(9,10-dioxoanthracen-1-yl)propanamide

InChI

InChI=1S/C17H11Cl2NO3/c18-8-12(19)17(23)20-13-7-3-6-11-14(13)16(22)10-5-2-1-4-9(10)15(11)21/h1-7,12H,8H2,(H,20,23)

InChI Key

NMNHTHKXGSVAQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(CCl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-1-Anthraquinonyl-2,3-dichloropropionamide

Starting Material: Anthraquinone and Its Functionalization

The synthesis of this compound typically begins with anthraquinone or its amino-substituted derivatives. The key step is the introduction of an amino group at the 1-position of the anthraquinone ring, yielding 1-aminoanthraquinone, which serves as a precursor for further functionalization.

Traditional Methods for 1-Aminoanthraquinone Preparation
  • Sulfonation-Ammonolysis Route : Anthraquinone is first sulfonated using oleum in the presence of mercury catalysts to produce anthraquinone-1-sulfonic acid, which is subsequently reacted with ammonia to yield 1-aminoanthraquinone. However, mercury's toxicity and environmental hazards limit this method's applicability.

  • Direct Nitration and Reduction : Anthraquinone undergoes nitration to form a mixture of nitro derivatives (1-, 2-, and dinitroanthraquinones), which are then reduced to amino derivatives. This method suffers from poor selectivity, producing isomeric mixtures that require complex separation.

Improved Selective Synthesis of 1-Aminoanthraquinone

A novel process involves:

  • Reaction of a 2-substituted benzyl compound (preferably 2-chlorobenzyl chloride) with xylene in the presence of a solid acid catalyst to form 2-substituted dimethyldiphenylmethane.

  • Air oxidation to produce 2-substituted benzophenonedicarboxylic acid.

  • Oleum-catalyzed ring closure yielding 1-substituted anthraquinonecarboxylic acid isomers.

  • Ammonolysis to afford 1-aminoanthraquinonecarboxylic acid and its derivatives.

This process avoids toxic mercury catalysts, improves selectivity for the 1-position amino group, and reduces the need for extensive purification.

Analytical Data and Research Findings

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : The compound exhibits characteristic amide carbonyl absorption bands near 1680–1700 cm⁻¹, confirming amide formation. Aromatic C–H stretches appear around 3050 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • $$^{1}H$$ NMR shows aromatic proton signals corresponding to the anthraquinone moiety (δ 7.0–8.5 ppm).
    • Aliphatic protons of the dichloropropionamide chain appear at δ 3.0–4.5 ppm, with splitting patterns consistent with chlorinated methylene groups.
    • $$^{13}C$$ NMR confirms the presence of carbonyl carbons (~δ 165–175 ppm) and chlorinated carbons (~δ 40–60 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of this compound confirm the compound's identity.

Yield and Purity

Reported yields for the acylation step typically range from 70% to 85%, depending on reaction conditions and purification methods. Purity assessed by HPLC or TLC is generally above 95% after recrystallization.

Comparative Table of Key Preparation Steps

Step Reagents/Conditions Advantages Disadvantages
1-Aminoanthraquinone synthesis Solid acid-catalyzed reaction + oxidation + oleum ring closure + ammonolysis High selectivity, avoids toxic mercury Multi-step, requires controlled conditions
2,3-Dichloropropionyl chloride formation Thionyl chloride or oxalyl chloride, anhydrous Efficient conversion to acid chloride Requires careful handling of reagents
Acylation of 1-aminoanthraquinone Reaction with acid chloride, base, inert solvent High yield, straightforward reaction Sensitive to moisture, requires temperature control

Mechanism of Action

The mechanism of action of N-1-Anthraquinonyl-2,3-dichloropropionamide involves its interaction with molecular targets such as enzymes and nucleic acids. The anthraquinone moiety intercalates into DNA, disrupting replication and transcription processes . Additionally, the compound can inhibit topoisomerases and other essential cellular proteins, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-Anthraquinonyl-2,3-dichloropropionamide is unique due to the presence of both anthraquinone and dichloropropionamide moieties, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Biological Activity

N-1-Anthraquinonyl-2,3-dichloropropionamide is a synthetic compound derived from anthraquinone, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 861387-42-0
Molecular Formula C18H11Cl2N3O
Molecular Weight 364.19 g/mol
IUPAC Name N-(9-anthracenyl)-2,3-dichloropropionamide

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Anthraquinone Derivative : Starting with anthraquinone, a chlorination reaction introduces chlorine atoms at the 2 and 3 positions on the propionamide chain.
  • Amidation : The chlorinated intermediate is then reacted with an appropriate amine to form the final amide product.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Anticancer Properties : Research has demonstrated that this compound induces apoptosis in cancer cells. It appears to activate caspase pathways and modulate cell cycle progression.
  • Antioxidant Effects : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models, contributing to its protective role against cellular damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 8
Escherichia coli 16
Pseudomonas aeruginosa 32

The results indicated that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0 100
10 80
20 50
40 20

Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased Annexin V staining in treated cells.

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